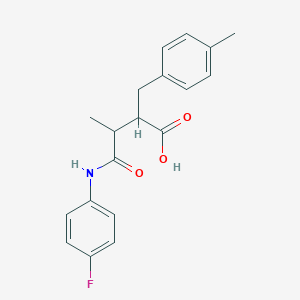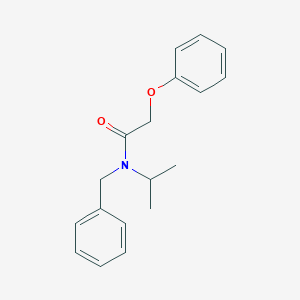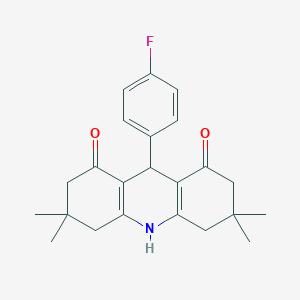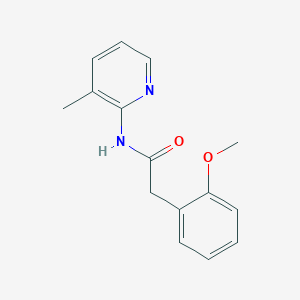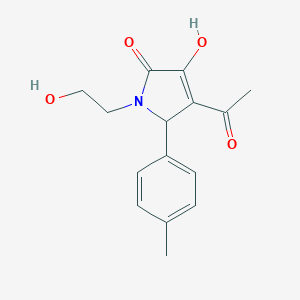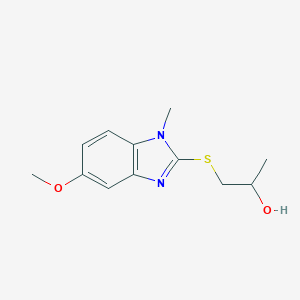
1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol, also known as PBIT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBIT is a benzimidazole derivative that has been synthesized using a variety of methods. In
Mécanisme D'action
The mechanism of action of 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol is not fully understood. However, studies have suggested that 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol may inhibit the activity of enzymes involved in inflammation, cancer, and viral replication. 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has also been found to interact with DNA, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol can inhibit the growth of cancer cells and reduce inflammation. 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has also been found to have antiviral properties, inhibiting the replication of viruses such as HIV and herpes simplex virus. In vivo studies in mice have shown that 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol can reduce inflammation and improve liver function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol in lab experiments is its relatively low toxicity compared to other benzimidazole derivatives. 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of using 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol is its relatively low solubility in water, which may limit its application in certain experiments.
Orientations Futures
There are several future directions for research on 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol. One area of interest is the development of 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol-based drugs for the treatment of cancer and viral infections. Another area of research is the use of 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol as a chiral selector in capillary electrophoresis. Additionally, further studies are needed to elucidate the mechanism of action of 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol and to explore its potential applications in other fields, such as material science and environmental science.
Conclusion:
In conclusion, 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol is a benzimidazole derivative that has potential applications in various fields. The synthesis of 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol can be achieved using different methods, and its mechanism of action is not fully understood. 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has been found to have anti-inflammatory, anticancer, and antiviral properties, and its advantages and limitations for lab experiments have been identified. Further research is needed to explore the potential applications of 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol in different fields and to elucidate its mechanism of action.
Méthodes De Synthèse
1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol can be synthesized using different methods, including the reaction of 2-mercapto-5-methoxy-1-methylbenzimidazole with 2-bromo-1-(propan-2-yl)ethanol in the presence of a base. The reaction yields 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol as a white solid that can be purified using recrystallization.
Applications De Recherche Scientifique
1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has been found to have potential applications in various fields, including biomedicine, material science, and environmental science. In biomedicine, 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has been shown to have anti-inflammatory, anticancer, and antiviral properties. 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has also been used as a chiral selector in capillary electrophoresis, a technique used to separate and analyze different molecules.
Propriétés
Nom du produit |
1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol |
|---|---|
Formule moléculaire |
C12H16N2O2S |
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
1-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C12H16N2O2S/c1-8(15)7-17-12-13-10-6-9(16-3)4-5-11(10)14(12)2/h4-6,8,15H,7H2,1-3H3 |
Clé InChI |
XKAYNWLVQIYLCJ-UHFFFAOYSA-N |
SMILES |
CC(CSC1=NC2=C(N1C)C=CC(=C2)OC)O |
SMILES canonique |
CC(CSC1=NC2=C(N1C)C=CC(=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249200.png)
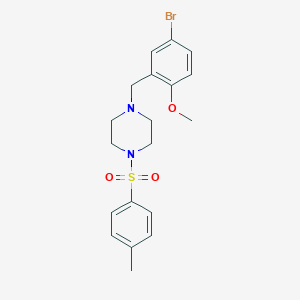
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B249202.png)
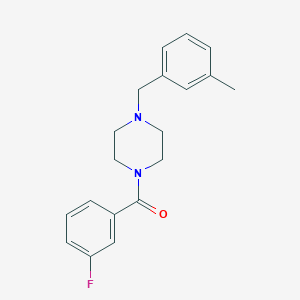
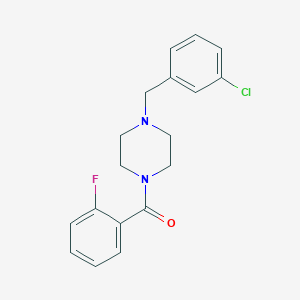
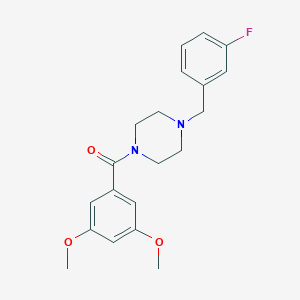
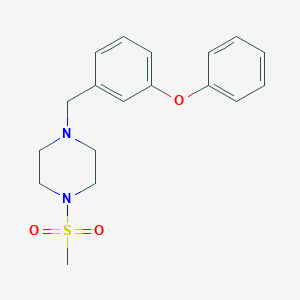
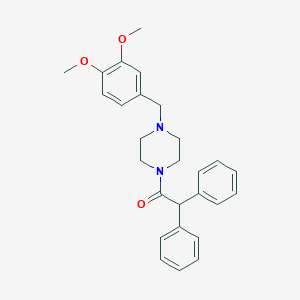
![(3,4-Dimethoxy-phenyl)-[4-(4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249211.png)
